1-Phenylpropane-1,3-diamine

Descripción general

Descripción

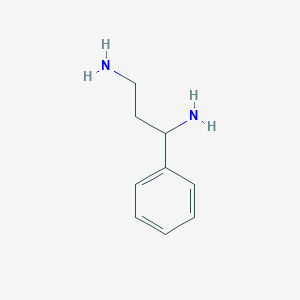

1-Phenylpropane-1,3-diamine is an organic compound with the molecular formula C9H14N2. It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with two amino groups at the 1 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-1,3-propanedione with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or imines derived from 1-phenyl-1,3-propanedione. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Imines and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated derivatives and other substituted amines.

Aplicaciones Científicas De Investigación

Polymer Chemistry

1-Phenylpropane-1,3-diamine is extensively utilized in the functionalization of polymers. Its primary application involves the creation of amine-functionalized polymer microspheres, which are valuable in various chemical reactions and processes.

Case Study: Functionalization of Polymer Microspheres

A recent study demonstrated the functionalization of polymer microspheres using this compound. The process involved:

-

Preparation of Polymer Microspheres:

- The microspheres were dispersed in toluene and treated with potassium carbonate and tetrabutylammonium bromide as catalysts.

- The reaction was conducted at elevated temperatures to enhance the functionalization efficiency.

-

Characterization:

- Fourier-transform infrared (FT-IR) spectroscopy and elemental microanalysis confirmed successful incorporation of amine groups into the polymer matrix.

- The nitrogen content increased significantly post-functionalization, indicating effective amine loading.

Table 1: Elemental Composition Before and After Functionalization

| Polymer Sample | C (%) | H (%) | N (%) |

|---|---|---|---|

| Pre-functionalized (P1) | 88.0 | 7.6 | 0.6 |

| Post-functionalized (A1) | 84.5 | 7.2 | 3.0 |

This study highlights the utility of this compound in enhancing the properties of polymers for applications such as drug delivery systems and catalysis .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its ability to form stable complexes with metal ions makes it a candidate for developing new pharmaceuticals with enhanced efficacy.

Example: Synthesis of Beta-blockers

Researchers have explored methods for labeling beta-blockers with fluorine-18 using intermediates derived from compounds like this compound. This application is crucial for developing radiopharmaceuticals used in positron emission tomography (PET) imaging .

Materials Science

In materials science, this compound is employed in the development of advanced materials such as coatings and adhesives due to its amine functionalities that promote adhesion and cross-linking.

Case Study: Coating Formulations

A study investigated the incorporation of this compound into coating formulations to enhance their mechanical properties and resistance to environmental factors. The results indicated improved adhesion and durability compared to traditional coatings .

Mecanismo De Acción

The mechanism by which 1-Phenylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In biochemical pathways, the compound can act as an inhibitor or activator of enzymes, altering metabolic processes .

Comparación Con Compuestos Similares

- 1-Phenylethane-1,2-diamine

- 1-Phenylbutane-1,4-diamine

- 1-Phenylpropane-1,2-diamine

Uniqueness: 1-Phenylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The position of the amino groups allows for unique hydrogen bonding and steric interactions, making it valuable in specific synthetic and research applications .

Actividad Biológica

1-Phenylpropane-1,3-diamine, also known as N-phenylpropane-1,3-diamine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is a member of the diamine family and exhibits a range of biological activities, including anticancer properties and interactions with neurotransmitter systems. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H12N2

- Molecular Weight : 164.20 g/mol

The structure features two amino groups attached to a propane backbone with a phenyl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways that are crucial for cellular functions.

- Enzyme Inhibition : Research has indicated that derivatives of this compound can serve as inhibitors for enzymes such as Aminopeptidase N (APN), which plays a significant role in tumor invasion and metastasis. For instance, a related compound showed an IC50 value of 15.5 µM against APN .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound and its derivatives:

- Cytotoxicity Studies : In vitro assays demonstrated that compounds based on the 1-phenylpropane scaffold exhibited significant cytotoxic effects against cancer cell lines such as MCF7 (human breast cancer cells). For example, modifications to the basic structure enhanced cytotoxicity compared to standard treatments like Tamoxifen .

Neuroprotective Effects

Preliminary studies suggest that this compound may influence central nervous system functions by acting on neurotransmitter receptors. While specific mechanisms are still under investigation, some derivatives have shown promise in neuroprotection.

Study on Functionalized Polymers

A recent study investigated the functionalization of polymer microspheres with N-phenylpropane-1,3-diamine. The functionalized polymers demonstrated enhanced properties for drug delivery applications. The degree of functionalization was quantified using FTIR spectroscopy and elemental analysis, showing successful incorporation of the diamine into the polymer matrix .

Synthesis and Evaluation of Derivatives

Another research effort focused on synthesizing various derivatives of this compound to evaluate their biological activities. The study highlighted that structural modifications could significantly enhance anticancer activity while reducing toxicity towards normal cells .

Propiedades

IUPAC Name |

1-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDPCRJUQLPMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515945 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4888-74-8 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing organoboron compounds like those derived from N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine?

A1: Organoboron compounds are important intermediates in organic synthesis and have found various applications in fields like materials science and medicinal chemistry. The research highlights a specific example where N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine acts as a precursor for creating novel organoboron complexes. These complexes, characterized using X-ray crystallography [, ], provide valuable insights into the structural features and bonding properties of such derivatives. This knowledge contributes to a deeper understanding of organoboron chemistry and might pave the way for developing new compounds with tailored properties in the future.

Q2: How does the structure of the synthesized organoboron compounds relate to the starting compound, 1-phenylpropane-1,3-diamine?

A2: The research demonstrates that the reaction of N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine with oxybis(diphenylborane) leads to the formation of an open-chain hydroxylamine adduct of diphenylborinic acid [, ]. The this compound moiety becomes part of a larger cyclic structure through the coordination of its oxygen and nitrogen atoms to the boron center. This specific structural arrangement, confirmed by X-ray crystallography, highlights the ability of this compound derivatives to act as chelating ligands for boron-containing molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.